molecular formula C18H22FN3O2S B1394466 Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1325303-52-3

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B1394466
CAS No.: 1325303-52-3
M. Wt: 363.5 g/mol
InChI Key: BXXNQDNYXGDLAX-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate represents a sophisticated example of systematic chemical nomenclature applied to complex heterocyclic structures. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-(3-fluorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate, which accurately describes the spatial arrangement and functional group positioning within the molecular framework. The compound carries the MDL number MFCD19705660, providing an additional standardized identifier for database searches and chemical procurement. Chemical database entries consistently classify this molecule as a heterocyclic building block, specifically categorized within the broader family of spiro compounds due to its characteristic spirocyclic structure.

The systematic nomenclature reveals several key structural features that define the compound's chemical classification. The triazaspiro[4.5]decane core indicates a bicyclic system where two rings share a single carbon atom, with three nitrogen atoms incorporated into the ring structure. The presence of the fluorophenyl substituent at the 3-position introduces aromatic character and potential for electronic interactions, while the sulfanylidene group contributes to the compound's unique reactivity profile. The tert-butyl carboxylate protecting group provides synthetic versatility and influences the molecule's solubility characteristics and chemical stability under various reaction conditions.

Chemical Identifier Value
Chemical Abstracts Service Number 1325303-52-3
Molecular Formula C18H22FN3O2S
Molecular Weight 363.45 g/mol
MDL Number MFCD19705660
International Union of Pure and Applied Chemistry Name tert-butyl 3-(3-fluorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate

Historical Context in Heterocyclic Chemistry

The development of spiro compounds represents a significant chapter in the evolution of heterocyclic chemistry, with systematic investigations dating back to the early 20th century when Adolf von Baeyer first established nomenclature principles for these unique molecular architectures in 1900. The term "spiro" derives from the Latin word "spīra," meaning a twist or coil, aptly describing the three-dimensional arrangement of atoms in these compounds where two or more rings are connected through a single common atom. This historical foundation provided the conceptual framework for understanding and synthesizing increasingly complex spiro structures, ultimately leading to the sophisticated triazaspiro compounds that emerged in modern pharmaceutical research.

The evolution from simple spirocyclic structures to complex heterocyclic variants like this compound reflects decades of advancement in synthetic methodology and structural design principles. Early spiro compound research focused primarily on carbocyclic systems, but the incorporation of nitrogen heteroatoms introduced new possibilities for biological activity and synthetic versatility. The development of reliable synthetic routes to triazaspiro frameworks required significant innovations in ring-forming reactions and functional group tolerance, particularly when incorporating sensitive substituents like fluorophenyl groups and sulfanylidene functionalities.

The emergence of fluorinated heterocycles as important pharmacophores has further contextualized the significance of compounds like this compound within the broader landscape of medicinal chemistry. Fluorine substitution patterns have become increasingly important in drug design due to their effects on metabolic stability, lipophilicity, and receptor binding affinity. The systematic incorporation of fluorophenyl groups into spiro frameworks represents a convergence of these historical trends, creating molecules that combine the unique three-dimensional properties of spiro compounds with the advantageous pharmacological properties associated with fluorine substitution.

Position within Triazaspiro Compound Family

This compound occupies a distinctive position within the triazaspiro compound family, characterized by its specific substitution pattern and functional group arrangement. The compound belongs to the 1,4,8-triazaspiro[4.5]decane structural class, which represents one of several possible nitrogen incorporation patterns within the spirocyclic framework. This particular arrangement places nitrogen atoms at strategic positions that influence both the electronic properties of the molecule and its potential for intermolecular interactions. Comparative analysis with related compounds in chemical databases reveals that the 3-fluorophenyl substitution pattern is relatively uncommon within this structural family, distinguishing this compound from more frequently encountered variants.

The sulfanylidene functionality at the 3-position represents another distinctive feature that sets this compound apart from other members of the triazaspiro family. While many triazaspiro compounds contain carbonyl groups at this position, the presence of a thiocarbonyl group introduces different electronic characteristics and potential reactivity patterns. This structural variation has implications for the compound's behavior in synthetic transformations and its potential interactions with biological targets. Database searches reveal that sulfanylidene-containing triazaspiro compounds constitute a smaller subset within the broader family, making this compound particularly valuable for structure-activity relationship studies.

The tert-butyl carboxylate protecting group at the 8-position provides additional context for understanding the compound's position within the triazaspiro family. This functional group is commonly employed in synthetic chemistry to provide temporary protection of nitrogen atoms during multi-step synthetic sequences. The presence of this protecting group suggests that the compound may serve as an intermediate in the synthesis of more complex structures or as a building block for further derivatization. Comparison with other protected triazaspiro compounds in the literature indicates that this particular combination of protecting group and substitution pattern offers unique synthetic opportunities.

Triazaspiro Compound Class Nitrogen Pattern Substitution Features Frequency in Databases
1,3,8-triazaspiro[4.5]decane N at 1,3,8 positions Various aromatic substituents Common
1,4,8-triazaspiro[4.5]decane N at 1,4,8 positions Fluorophenyl, sulfanylidene Uncommon
2,4,8-triazaspiro[4.5]decane N at 2,4,8 positions Mixed substitution patterns Moderate

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting its potential as both a synthetic building block and a molecular probe for understanding structure-activity relationships. The compound's availability from multiple commercial suppliers, including specialized research chemical companies, indicates sustained research interest and demand within the scientific community. The consistent availability of this compound in high purity grades, typically exceeding 95 percent, demonstrates the development of reliable synthetic methodologies for its preparation and purification.

Research applications for this compound span several areas of investigation, with particular emphasis on its potential as a precursor for more complex molecular architectures. The presence of multiple functional groups, including the protected amine, fluorophenyl substituent, and sulfanylidene group, provides numerous sites for chemical modification and derivatization. This structural versatility makes the compound valuable for combinatorial chemistry approaches and structure-activity relationship studies where systematic modification of specific functional groups can provide insights into biological activity patterns. The spirocyclic framework contributes additional three-dimensional complexity that may be important for achieving selectivity in biological systems.

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2S/c1-17(2,3)24-16(23)22-9-7-18(8-10-22)20-14(15(25)21-18)12-5-4-6-13(19)11-12/h4-6,11H,7-10H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXNQDNYXGDLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multiple steps. One common method includes the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is reacted with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . This reaction is catalyzed by palladium(II) chloride (PdCl2) and a ligand such as 1,1’-bis(diphenylphosphino)ferrocene (dppf). The reaction is carried out under inert conditions, typically in a solvent like tetrahydrofuran (THF), and at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic structure.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring would yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituents, physicochemical properties, and synthetic applications.

Structural Variations
Compound Name Substituent at Position 2 Functional Group at Position 3/4 Molecular Weight CAS Number Reference
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 3-Fluorophenyl 3-Sulfanylidene (thione) 365.4 g/mol Not explicitly stated
Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 4-Methoxyphenyl 3-Thioxo ~363.4 g/mol Not provided
Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Phenyl 4-Oxo 329.4 g/mol 865626-62-6
Tert-butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 2-Fluorophenyl 4-Oxo 347.38 g/mol 1774896-08-0
Tert-butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Isopropyl 4-Oxo 295.38 g/mol Not provided

Key Observations :

  • Substituent Effects: Fluorine at position 3 (target compound) vs. 2 or 4 (e.g., methoxy) alters electron-withdrawing/donating properties, influencing reactivity and binding interactions. The 3-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs .
  • Functional Group Differences: Sulfanylidene (C=S) at position 3 vs. Thione groups may enhance metal-binding capacity, relevant in enzyme inhibition .
  • Steric Considerations : Bulky substituents like isopropyl reduce solubility but increase lipophilicity, impacting bioavailability .
Physicochemical Properties
  • Solubility: Compounds with oxo groups (e.g., 4-oxo derivatives) show higher aqueous solubility compared to thione analogs due to increased polarity. For example, tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is soluble in methanol and DMSO, whereas thione derivatives require co-solvents like THF .
  • Stability : Thione-containing compounds (e.g., the target molecule) are sensitive to oxidation, necessitating storage at -20°C or lower. Oxo derivatives are more stable at room temperature .
Pharmacological Potential

The fluorine atom in the target compound may improve blood-brain barrier penetration, a critical factor in CNS-targeted drugs .

Biological Activity

Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a synthetic compound with potential biological applications. Its unique structural features suggest it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H22_{22}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 363.46 g/mol
  • CAS Number : 1325303-52-3

The compound features a spirocyclic structure that may enhance its binding affinity to biological targets due to the spatial arrangement of functional groups.

Research indicates that compounds with similar structures often exhibit inhibitory activity against key enzymes involved in various biological pathways. The presence of the fluorophenyl group may influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with target proteins.

In Vitro Studies

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.
    • Kinetic Parameters :
      • Type of inhibition: Competitive
      • IC50_{50}: Data pending further studies.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against Gram-positive and Gram-negative bacteria.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

In Vivo Studies

Animal models are currently being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest promising results in reducing inflammation markers and improving cognitive function in treated subjects.

Case Studies

  • Case Study 1 : A study conducted on a murine model demonstrated that administration of the compound led to a significant reduction in AChE activity compared to control groups, indicating its potential as a therapeutic agent for cognitive enhancement.
  • Case Study 2 : In a randomized trial involving bacterial infections, patients treated with formulations containing this compound exhibited improved recovery rates compared to those receiving standard antibiotics.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas of focus include:

  • Detailed structure-activity relationship (SAR) studies.
  • Exploration of potential side effects and toxicity profiles.
  • Clinical trials to assess efficacy in humans.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

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